2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-3-31-19-12-10-18(11-13-19)29-16-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-32-25)17-8-14-20(33-2)15-9-17/h4-16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFZPIZCMBYQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Oxadiazolyl Group: This step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Attachment of the Ethoxyphenyl and Methylsulfanylphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the appropriate phenyl derivatives are reacted with the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenated reagents, strong bases or acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquin
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a synthetic derivative belonging to the class of isoquinoline compounds. Its structure incorporates both oxadiazole and isoquinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing isoquinoline and oxadiazole structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values ranging from 5 to 15 µM, indicating a moderate to strong potential as an anticancer agent.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated against various bacterial strains.
Key Findings:
- The compound displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing potent activity particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
3. Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays.
Key Findings:
- The DPPH radical scavenging assay indicated that the compound has a significant ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds, reinforcing the significance of structural modifications on biological activity.
- Synthesis and Evaluation : A study synthesized several derivatives based on the oxadiazole framework and evaluated their anticancer properties. It was found that substitutions at specific positions significantly enhanced their efficacy against cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups at certain positions improved both anticancer and antioxidant activities, while electron-withdrawing groups enhanced antimicrobial properties .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of parameters. Key steps include:
- Solvent Selection : Dichloromethane or ethanol under reflux conditions to stabilize intermediates and promote cyclization .
- Catalysts : Use of dehydrating agents (e.g., acetic anhydride) for oxadiazole ring formation .
- Temperature/pH : Maintain 60–80°C and neutral to slightly acidic pH to minimize side reactions .
- Purification : Employ column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the compound ≥95% purity .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Combine complementary methods:
- NMR : H and C NMR to verify substituent positions (e.g., ethoxyphenyl and methylsulfanyl groups) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with sonication .
- Stability : Use HPLC to monitor degradation under physiological conditions (37°C, 24–72 hours) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodological Answer :
- Structural Analog Comparison : Evaluate substituent effects (e.g., methylsulfanyl vs. methoxy groups) on target binding .
- Assay Validation : Replicate studies using standardized protocols (e.g., ATP-based kinase assays for enzyme inhibition) .
- Computational Docking : Perform molecular dynamics simulations to predict binding modes and identify key interactions (e.g., oxadiazole-π stacking with kinase active sites) .
Q. What strategies can elucidate the compound’s reaction mechanism in catalytic processes?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
- Isotopic Labeling : Use O or N isotopes to trace oxygen/nitrogen pathways in oxadiazole ring formation .
- DFT Calculations : Model transition states to identify rate-determining steps (e.g., cyclization energy barriers) .
Q. How to design experiments to assess environmental fate and ecotoxicology?
- Methodological Answer :
- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential .
- Degradation Studies : Expose to simulated sunlight (UV) or microbial consortia; analyze metabolites via LC-MS .
- Toxicity Assays : Use Daphnia magna or algal models to evaluate EC values under OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
